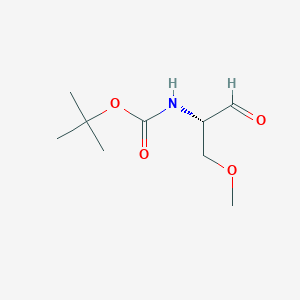
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate, also known as BOBC, is a carbamate compound that has shown promising results in various scientific research applications. BOBC is a chiral molecule that can exist in both R and S configurations, with the S configuration being the most commonly used in research.
Scientific Research Applications
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has been widely used in scientific research for its ability to inhibit the activity of serine proteases, including thrombin, trypsin, and chymotrypsin. (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has also been shown to be a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition of the proteasome has potential therapeutic applications in cancer treatment.
Mechanism Of Action
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate inhibits the activity of serine proteases and the proteasome by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in protease activity.
Biochemical and Physiological Effects:
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has been shown to have anti-inflammatory effects in various in vitro and in vivo models. (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has also been shown to have anti-tumor effects in cancer cell lines and animal models. Additionally, (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate in lab experiments is its high selectivity for serine proteases and the proteasome. This selectivity allows for more precise targeting of these enzymes, leading to more accurate results. However, one limitation of using (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate is its potential toxicity to cells and tissues at high concentrations.
Future Directions
For (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate research include exploring its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate in vivo and its potential side effects. Finally, the development of more efficient synthesis methods for (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate could lead to its wider use in scientific research.
Synthesis Methods
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate can be synthesized through a three-step procedure involving the reaction of tert-butyl chloroformate with methyl 3-hydroxypropanoate, followed by the reaction with methylamine. This reaction produces the (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate compound in high yields and purity.
properties
CAS RN |
145296-43-1 |
|---|---|
Product Name |
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate |
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-methoxy-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
InChI Key |
LPYDCOMBGHGXAC-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C=O |
SMILES |
CC(C)(C)OC(=O)NC(COC)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C=O |
synonyms |
Carbamic acid, [(1S)-1-formyl-2-methoxyethyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



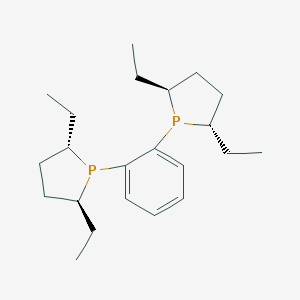

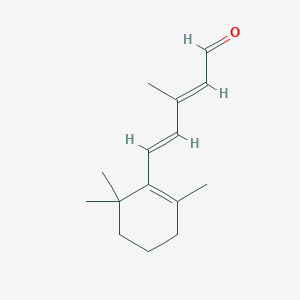
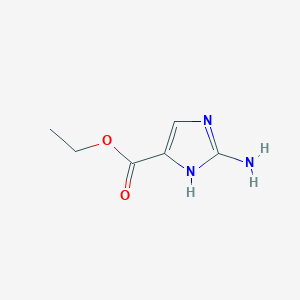
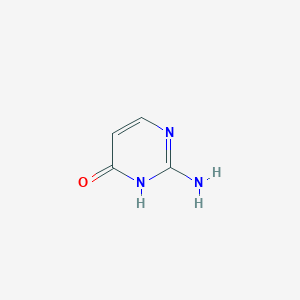
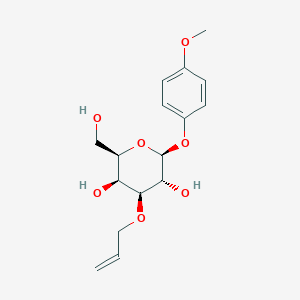
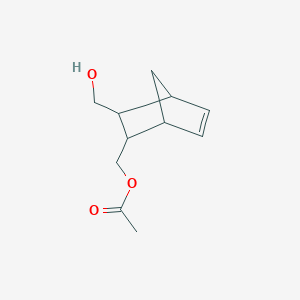
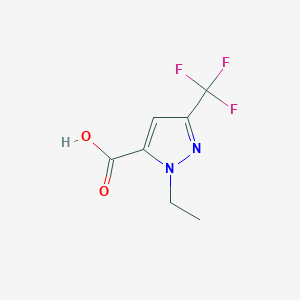
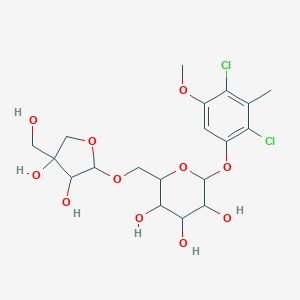
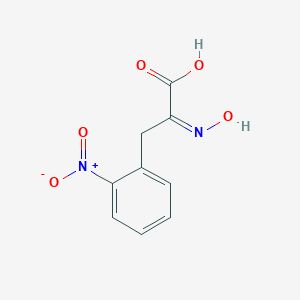
![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)
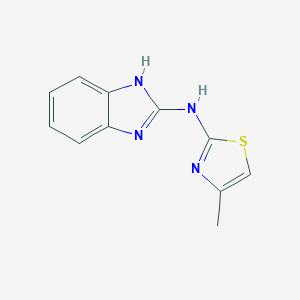
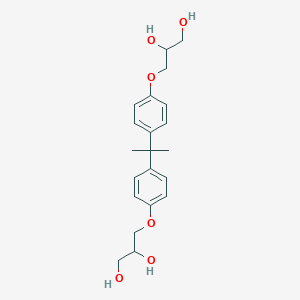
![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)